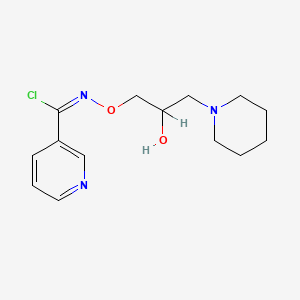
3-(4-Chlorophenyl)-2-(2,3-dimethoxyphenyl)-4-thiazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-4-thiazolidinone is a dimethoxybenzene.
Wissenschaftliche Forschungsanwendungen
Antidiabetic and Antioxidant Activity
Rajalakshmi, Santhi, and Elakkiya (2020) synthesized 4-thiazolidinone derivatives, which were evaluated for antidiabetic and antioxidant activities. The derivatives showed potential in α-amylase and α-glucosidase inhibitory potential, as well as antioxidant activity using DPPH and NO scavenging methods. Molecular docking studies were also conducted to understand the binding affinity of these compounds with target proteins (Rajalakshmi, Santhi, & Elakkiya, 2020).
Antimicrobial Activity
Chawla, Singh, and Saraf (2012) reported on the synthesis of 4-thiazolidinone derivatives with antimicrobial activity. Their study focused on evaluating these derivatives against various bacterial strains, revealing promising antibacterial activity, particularly with the presence of chloro and fluoro groups (Chawla, Singh, & Saraf, 2012).
Antifungal Activity
Al-Ebaisat et al. (2016) synthesized a series of 4-thiazolidinone derivatives and tested them for antifungal activity against commercially known fungicides. One of their compounds showed comparable activity to existing fungicides (Al-Ebaisat, Ababne, Al Shboul, & Jazzazi, 2016).
Anticancer Activity
Chandrappa et al. (2009) explored the anticancer effects of thiazolidinone compounds. They synthesized various derivatives and evaluated their antiproliferative activity in human leukemia cell lines. The study concluded that certain electron-donating groups on the thiazolidinone moiety significantly contribute to anticancer properties (Chandrappa, Kavitha, Shahabuddin, Vinaya, Kumar, Ranganatha, Raghavan, & Rangappa, 2009).
Antiviral Activity
Güzeldemirci, Pehlivan, and Naesens (2018) synthesized new 4-thiazolidinone derivatives and tested them against various DNA and RNA viruses. Some compounds displayed moderate antiviral activity, particularly against influenza A virus and vesicular stomatitis virus (Güzeldemirci, Pehlivan, & Naesens, 2018).
Antitubercular and Antibacterial Evaluation
Pathak, Chovatia, and Parekh (2012) researched 4-thiazolidinone derivatives for their antitubercular and antimicrobial properties. Their findings suggested that hydrazones, 2-azetidinones, and 4-thiazolidinones with a pyrazole scaffold could be effective antimicrobial and antitubercular agents (Pathak, Chovatia, & Parekh, 2012).
Eigenschaften
Produktname |
3-(4-Chlorophenyl)-2-(2,3-dimethoxyphenyl)-4-thiazolidinone |
|---|---|
Molekularformel |
C17H16ClNO3S |
Molekulargewicht |
349.8 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H16ClNO3S/c1-21-14-5-3-4-13(16(14)22-2)17-19(15(20)10-23-17)12-8-6-11(18)7-9-12/h3-9,17H,10H2,1-2H3 |
InChI-Schlüssel |
USKBADUQYSXSCK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C2N(C(=O)CS2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C2N(C(=O)CS2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2Z)-2-[(dimethylamino)methylene]indan-1-one](/img/structure/B1231365.png)


![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-5-hydroxy-3-(prop-2-enyldisulfanyl)pent-2-en-2-yl]formamide](/img/structure/B1231371.png)

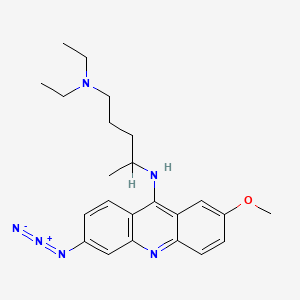


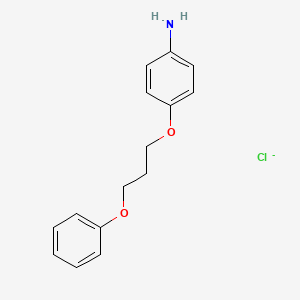
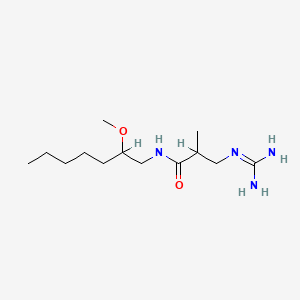
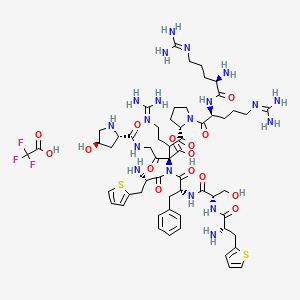
![2-[(5S,6R,7R,9R,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1231383.png)
